4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzyloxy and bromophenyl intermediates, followed by their coupling under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could make it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, including enzymes and receptors. The presence of the benzyloxy and morpholinyl groups may allow it to bind to specific sites on these targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzil: This compound has a similar bromophenyl structure but lacks the benzyloxy and morpholinyl groups.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: This compound shares the bromophenyl group but has different substituents on the benzene ring.
Uniqueness
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C32H33BrN2O5 |
---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H33BrN2O5/c1-22-19-26(40-21-23-7-3-2-4-8-23)11-12-27(22)30(36)28-29(24-9-5-10-25(33)20-24)35(32(38)31(28)37)14-6-13-34-15-17-39-18-16-34/h2-5,7-12,19-20,29,36H,6,13-18,21H2,1H3/b30-28+ |
InChI Key |
VICIDITZSZLAQX-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Br)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Br)O |
Origin of Product |
United States |
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